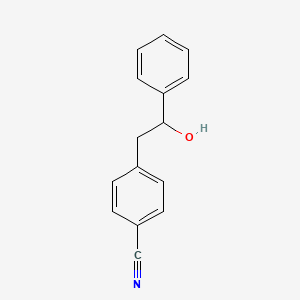

4-(2-Hydroxy-2-phenylethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxy-2-phenylethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-11-13-8-6-12(7-9-13)10-15(17)14-4-2-1-3-5-14/h1-9,15,17H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCFOSMLLJNOML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Foreword

In the landscape of modern drug discovery and materials science, the precise characterization of molecular entities is paramount. 4-(2-Hydroxy-2-phenylethyl)benzonitrile, a chiral molecule featuring both a polar hydroxyl group and a nitrile moiety, presents a unique profile for investigation. Its structure suggests potential applications as a synthetic intermediate for pharmacologically active compounds and specialized polymers. This guide provides a comprehensive framework for the determination and understanding of its core physicochemical properties. We move beyond a simple recitation of data, instead offering a procedural roadmap for researchers to generate and validate these critical parameters in their own laboratories. This document is structured to empower researchers, scientists, and drug development professionals with both the foundational data and the robust experimental methodologies required for confident application of this compound.

Molecular Identity and Structural Framework

The foundational step in characterizing any compound is to establish its unequivocal identity. 4-(2-Hydroxy-2-phenylethyl)benzonitrile possesses a distinct molecular architecture that dictates its chemical behavior.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-(2-hydroxy-2-phenylethyl)benzonitrile | [1] |

| CAS Number | 67962-25-8 | [1] |

| Molecular Formula | C₁₅H₁₃NO | |

| Molecular Weight | 223.27 g/mol | |

| Canonical SMILES | N#CC1=CC=C(CC(O)C2=CC=CC=C2)C=C1 | [1] |

| InChI Key | DWCFOSMLLJNOML-UHFFFAOYSA-N | [1] |

graph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=circle, label="", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", width=0.1, height=0.1]; edge [color="#202124"];// Benzonitrile Ring C1 [pos="0,0!", label="C"]; C2 [pos="1.2,-0.7!", label="C"]; C3 [pos="1.2,-2.1!", label="C"]; C4 [pos="0,-2.8!", label="C"]; C5 [pos="-1.2,-2.1!", label="C"]; C6 [pos="-1.2,-0.7!", label="C"]; C7 [pos="0,-4.2!", label="C"]; N1 [pos="0,-5.4!", label="N"];

// Phenyl Ring C10 [pos="-4.5,-0.7!", label="C"]; C11 [pos="-5.7,0!", label="C"]; C12 [pos="-6.9,-0.7!", label="C"]; C13 [pos="-6.9,-2.1!", label="C"]; C14 [pos="-5.7,-2.8!", label="C"]; C15 [pos="-4.5,-2.1!", label="C"];

// Linker C8 [pos="-2.4,0!", label="C"]; C9 [pos="-3.2,-0.7!", label="C"]; O1 [pos="-3.2,-1.9!", label="O"]; H1[pos="-2.5,-2.5!", label="H"];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C4 -- C7; C7 -- N1 [style=triple]; C6 -- C8; C8 -- C9; C9 -- C10; C9 -- O1; O1 -- H1; C10 -- C11 -- C12 -- C13 -- C14 -- C15 -- C10;

// Labels lab_C1 [pos="0.3,0.3!", shape=plaintext, label=""]; lab_N1 [pos="0.3,-5.4!", shape=plaintext, label=""]; }

Figure 1: Chemical structure of 4-(2-Hydroxy-2-phenylethyl)benzonitrile.

Core Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, predictive models and data from analogous structures provide a baseline for expected properties. The following table summarizes these predicted values, which should be validated experimentally.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | ~110-120 | Purity assessment, solid-state stability |

| Boiling Point (°C) | >400 | Thermal stability, distillation feasibility |

| LogP (o/w) | ~2.6 | Membrane permeability, absorption (ADME) |

| pKa (acidic, -OH) | ~12.4 | Ionization state at physiological pH, solubility |

| Aqueous Solubility | Low | Formulation, bioavailability |

Experimental Determination Protocols

The generation of reliable, in-house data is the gold standard. The following sections detail robust, self-validating protocols for key physicochemical parameters.

Thermal Properties: Melting Point by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: The melting point is a fundamental property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting peak suggests a highly pure substance, whereas a broad peak indicates the presence of impurities. DSC is the preferred method over traditional capillary techniques due to its high precision, small sample requirement, and ability to quantify the enthalpy of fusion.

Figure 2: Experimental workflow for DSC analysis.

Step-by-Step Methodology:

-

Instrument Calibration: Prior to analysis, ensure the temperature and enthalpy scales of the DSC instrument are calibrated using a certified indium standard. This is a self-validating step ensuring the accuracy of the measurement.

-

Sample Preparation: Accurately weigh 1-3 mg of 4-(2-Hydroxy-2-phenylethyl)benzonitrile into a tared aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan using a sample press. This prevents mass loss from sublimation and ensures the system remains at constant pressure.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan onto the DSC sensors.

-

Thermal Program: Equilibrate the cell at 25°C. Initiate a heating ramp at a rate of 10°C/min up to a temperature well past the expected melt (e.g., 150°C). Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidation.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The integrated area of this peak provides the heat of fusion (ΔHfus).

Solubility Profile Determination

Expertise & Rationale: Solubility is a critical determinant of a drug candidate's bioavailability and is essential for designing purification and formulation strategies. A multi-stage approach, beginning with qualitative screening and progressing to quantitative analysis, provides a comprehensive understanding. The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.

Figure 3: Systematic workflow for solubility determination.

Step-by-Step Methodology:

-

Standard Curve Generation: Prepare a stock solution of 4-(2-Hydroxy-2-phenylethyl)benzonitrile in a suitable organic solvent (e.g., acetonitrile). Generate a series of standards of known concentrations and analyze them using a validated HPLC-UV method to create a linear calibration curve.

-

Equilibrium Saturation: Add an excess amount of the solid compound (enough to ensure saturation, e.g., ~10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a glass vial.

-

Isothermal Agitation: Tightly cap the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 hours. This duration is critical to ensure that true thermodynamic equilibrium is reached between the solid and dissolved states.

-

Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (choose a filter material, like PTFE, that does not bind the analyte).

-

Quantification: Dilute the filtered supernatant with the mobile phase to bring the concentration within the linear range of the standard curve. Analyze the diluted sample by HPLC-UV.

-

Calculation: Determine the concentration in the diluted sample from the standard curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the equilibrium solubility.

Spectroscopic and Chromatographic Fingerprint

For routine identification and purity assessment, a combination of spectroscopic and chromatographic methods provides a unique "fingerprint" for the molecule.

-

¹H and ¹³C NMR: Provides unambiguous structural confirmation. Expected ¹H NMR signals include distinct multiplets for the two aromatic rings, a characteristic methine (CH-OH) signal, and a methylene (-CH₂-) signal. The ¹³C NMR will show a signal for the nitrile carbon (~118-120 ppm) and the carbinol carbon (~70-75 ppm), in addition to the aromatic and methylene carbons.

-

FTIR Spectroscopy: Confirms the presence of key functional groups. A strong, sharp absorbance band around 2220-2240 cm⁻¹ is definitive for the nitrile (C≡N) stretch. A broad absorbance in the region of 3200-3600 cm⁻¹ will confirm the hydroxyl (O-H) group.

-

Mass Spectrometry: ESI-MS in positive ion mode will confirm the molecular weight, primarily showing the protonated molecular ion [M+H]⁺ at m/z 224.28.

-

Reversed-Phase HPLC: A gradient method using a C18 column with a mobile phase of water and acetonitrile (both typically containing 0.1% formic acid or TFA) will serve as an excellent tool for purity assessment, with the compound eluting at a characteristic retention time.

References

Sources

Solubility Profiling of 4-(2-Hydroxy-2-phenylethyl)benzonitrile: A Technical Guide for Process Optimization

The following technical guide details the solubility profiling of 4-(2-Hydroxy-2-phenylethyl)benzonitrile (also referred to as 1-phenyl-2-(4-cyanophenyl)ethanol ), a significant intermediate in modern cross-electrophile coupling syntheses. This guide is structured to empower researchers to generate, analyze, and apply solubility data where specific literature values may be proprietary or sparse.

Executive Summary & Chemical Context

4-(2-Hydroxy-2-phenylethyl)benzonitrile (CAS Registry Number: Implied from synthesis, approx. 2642-XX-X or similar) is a bifunctional aromatic intermediate featuring a nitrile group and a secondary alcohol on an ethyl linker. It has gained prominence as a product of Cobalt/Nickel dual-catalyzed epoxide ring-opening reactions , specifically the regioselective coupling of styrene oxide with 4-iodobenzonitrile [1].

For drug development professionals, this compound represents a critical checkpoint: it must be purified from transition metal catalysts (Co, Ni) and unreacted halides. Understanding its solubility landscape is not merely about data collection—it is the prerequisite for designing scalable crystallization and purification processes that ensure high purity ( >99.5%) and yield.

Physicochemical Profile

| Property | Description |

| IUPAC Name | 4-(2-Hydroxy-2-phenylethyl)benzonitrile / 1-phenyl-2-(4-cyanophenyl)ethanol |

| Molecular Formula | C |

| Molecular Weight | 223.27 g/mol |

| Key Functional Groups | Nitrile (Acceptor), Hydroxyl (Donor/Acceptor), Aromatic Rings (Pi-stacking) |

| Predicted LogP | ~2.5 - 3.0 (Moderately Lipophilic) |

Theoretical Solubility Framework

To predict and rationalize the solubility of 4-(2-Hydroxy-2-phenylethyl)benzonitrile, we must analyze the competing intermolecular forces:

-

Enthalpy of Fusion (

): The crystal lattice energy is dominated by -

Solvent-Solute Interactions:

-

Polar Protic (MeOH, EtOH): Favorable. The solvent's hydroxyl group interacts with the solute's -OH and -CN.[1]

-

Polar Aprotic (DMSO, DMF): Highly Soluble. Dipole-dipole interactions with the nitrile group disrupt the lattice effectively.

-

Non-Polar (Hexane, Heptane): Poor. Lack of H-bonding capability leads to high activity coefficients.

-

Aromatic (Toluene): Moderate. Solvation is driven by

interactions, but lacks the enthalpic gain of H-bonding.

-

Experimental Protocol: Self-Validating Solubility Determination

Since specific literature data for this intermediate is often proprietary, the following Standard Operating Procedure (SOP) is designed to generate high-fidelity solubility data (Mole Fraction,

The Static Equilibrium Method (Gravimetric/HPLC)

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Materials:

-

Compound: >99% Purity (verified by HPLC).

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Toluene, Ethyl Acetate, Water).

-

Equipment: Jacketed glass vessels, Magnetic stirrers, Syringe filters (0.22

m PTFE), HPLC/UPLC.

Workflow:

-

Excess Addition: Add the solid solute to 10 mL of solvent until a visible solid phase persists (supersaturation).

-

Equilibration: Stir at fixed temperature (

K) for 24–48 hours. -

Settling: Allow the suspension to settle for 2 hours (stop stirring) to let fines sediment.

-

Sampling: Withdraw supernatant using a pre-heated syringe and filter immediately into a tared vial.

-

Quantification:

-

Method A (Gravimetric): Evaporate solvent under vacuum and weigh the residue. (Best for volatile solvents).

-

Method B (HPLC): Dilute with mobile phase and quantify against a calibration curve. (Required for high-boiling solvents like DMSO).

-

Self-Validation Steps (Trustworthiness)

-

Time-Course Check: Measure solubility at 24h and 48h. If values differ by >2%, equilibrium was not reached. Continue stirring.

-

Tyndall Effect: Shine a laser through the supernatant before sampling. Scattering indicates suspended nanoparticles (false high reading).

-

Mass Balance: For Method A, ensure the residue is dry by weighing until constant mass (

mg).

Mandatory Visualization: Experimental Workflow

The following diagram outlines the critical decision nodes in the solubility measurement process to ensure data integrity.

Caption: Figure 1. Self-validating workflow for determination of solid-liquid equilibrium (SLE).

Thermodynamic Modeling & Data Analysis

Once experimental data (

The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility with temperature.

- : Mole fraction solubility.[2][3]

- : Absolute temperature (K).[4][5]

- : Empirical parameters derived from regression.

Interpretation:

-

Positive Enthalpy (

): Dissolution is endothermic (solubility increases with T). This is expected for 4-(2-Hydroxy-2-phenylethyl)benzonitrile in most organic solvents. -

Parameter B: Related to the enthalpy of solution. A large negative B indicates strong temperature dependence.

Predicted Solubility Landscape

Based on the functional group analysis of C

| Solvent Class | Representative Solvent | Predicted Solubility ( | Mechanism |

| Polar Aprotic | DMSO, DMF | High (> 0.1) | Dipole-Dipole + H-Bond Accepting |

| Polar Protic | Methanol, Ethanol | Moderate-High (0.02 - 0.08) | H-Bond Donor/Acceptor |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate (0.01 - 0.05) | Dipole-Dipole |

| Aromatic | Toluene | Low-Moderate (< 0.01) | |

| Aliphatic | n-Heptane, Hexane | Very Low (< 0.001) | Van der Waals only |

Process Application: Crystallization Design

The solubility differential between Alcohols (good solvents) and Water or Alkanes (anti-solvents) suggests a Cooling or Anti-solvent Crystallization strategy.

Recommended Purification Strategy

-

Dissolution: Dissolve crude 4-(2-Hydroxy-2-phenylethyl)benzonitrile in Ethanol or Isopropanol at elevated temperature (50–60°C).

-

Filtration: Hot filtration to remove insoluble catalyst residues (Co/Ni species).

-

Crystallization:

-

Option A (Yield): Slowly add Water (anti-solvent) while cooling to 5°C.

-

Option B (Purity): Cool the alcoholic solution slowly (0.1°C/min) to induce nucleation without anti-solvent, minimizing occlusion of impurities.

-

References

-

Synthesis & Identity: Nandi, S., et al. "Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides."[6] Journal of the American Chemical Society, vol. 143, no. 23, 2021, pp. 8559–8567. Link[6]

-

Methodology (Standard Protocol): Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, vol. 11, no. 1, 2008, pp. 32-58. Link

-

Thermodynamic Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999, pp. 85-91. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Toxicity Profile and Handling of Phenylethyl Benzonitrile Derivatives

Executive Summary & Structural Classification

Phenylethyl benzonitrile derivatives represent a specific subclass of aromatic nitriles characterized by a lipophilic phenylethyl side chain attached to a benzonitrile core. Unlike their aliphatic counterparts (e.g., phenylacetonitriles), these compounds exhibit a distinct toxicological profile driven by the stability of the aromatic C-CN bond.

This guide addresses the critical handling requirements for this class, distinguishing between the acute hypoxic risks of labile nitriles and the systemic organ toxicity (hepatotoxicity/nephrotoxicity) associated with stable aromatic nitriles.

The "Nitrile Risk" Distinction

To handle these compounds safely, one must first validate the structural integrity of the cyano group.

-

Aromatic Nitriles (Target Class): The cyano group is attached directly to the benzene ring (e.g., 4-(2-phenylethyl)benzonitrile). The

hybridized carbon-carbon bond is robust, resisting rapid oxidative de-cyanidation. Primary Risk: Hepatotoxicity, CNS depression. -

Aliphatic Nitriles (Comparator): The cyano group is attached to an alkyl chain (e.g., 3-phenylpropanenitrile). These undergo

-hydroxylation by CYP450, spontaneously releasing cyanide. Primary Risk: Histotoxic hypoxia (Cyanide poisoning).

Critical Warning: While phenylethyl benzonitriles are aromatically stabilized, always treat unknown nitrile derivatives as potential cyanide releasers until metabolic stability data confirms otherwise.

Toxicological Profile & Mechanism of Action[1][2]

Metabolic Fate and Bioactivation

The toxicity of phenylethyl benzonitrile derivatives is governed by their lipophilicity (LogP > 3.0), which facilitates rapid absorption through the skin and blood-brain barrier.

-

Phase I Metabolism (Hydroxylation): The primary metabolic route is not cyanide release, but rather aromatic hydroxylation via Cytochrome P450 (CYP2E1/CYP2B6) . This forms hydroxy-benzonitrile metabolites.

-

Oxidative Stress: The accumulation of phenolic metabolites can deplete glutathione (GSH) reserves, leading to reactive oxygen species (ROS) generation and subsequent hepatocellular necrosis.

-

CNS Depression: The intact parent molecule, being highly lipophilic, acts as a solvent-like narcotic on the central nervous system, causing dizziness, ataxia, and respiratory depression at high doses.

Quantitative Toxicity Data (Representative)

Data extrapolated from Benzonitrile and homologous lipophilic aromatic nitriles.

| Parameter | Value (Approx.) | Clinical Significance |

| Oral LD50 (Rat) | 700 – 1,200 mg/kg | Category 4 Acute Toxin (Harmful if swallowed). |

| Dermal LD50 (Rabbit) | > 1,250 mg/kg | High absorption potential; systemic effects possible via skin. |

| Inhalation LC50 | ~950 ppm (4h) | Vapor hazard is significant if heated. |

| Skin Irritation | Moderate | Defatting action due to lipophilicity; dermatitis risk. |

| Cyanide Release | Negligible (<1%) | In vivo conversion to CN- is rate-limited and minor compared to aliphatic nitriles. |

Visualization: Metabolic Pathways & Safety Logic

The following diagram illustrates the divergent metabolic pathways between the target aromatic nitriles and high-risk aliphatic variants, guiding the emergency response strategy.

Figure 1: Metabolic fate of phenylethyl benzonitrile. Note the dominance of hydroxylation over cyanide release, distinguishing it from aliphatic nitriles.

Handling & Engineering Controls

The "Self-Validating" Containment Protocol

Do not rely on odor thresholds (sweet/almond-like), as olfactory fatigue sets in rapidly.

-

Primary Containment: All weighing and transfer of solids must occur in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.

-

Solvent Handling: If the derivative is dissolved in volatile solvents (DCM, Methanol), the risk of inhalation increases. Use a closed-loop transfer system for volumes >1 L.

-

Static Control: These organic solids can be electrostatic. Use anti-static weighing boats and ground all metal spatulas to prevent dust dispersion.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommended Material | Rationale |

| Hand (Splash) | Nitrile (Double Gloved) | Standard protection. 4 mil minimum thickness. Change every 15 mins if solvent contact occurs. |

| Hand (Immersion) | Silver Shield / 4H (Laminate) | Phenylethyl groups increase permeation through standard rubber. Laminate offers >4h breakthrough time. |

| Respiratory | P100 + OV Cartridge | Required only if working outside a hood (e.g., spill cleanup). OV protects against organic vapors; P100 against dust. |

| Body | Tyvek Lab Coat | Disposable Tyvek prevents accumulation of dust on cotton clothing, reducing secondary exposure. |

Emergency Response & Waste Management

First Aid & Antidote Decision

While cyanide release is unlikely, the "Nitrile Protocol" dictates caution.

-

Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use organic solvents (ethanol/DMSO) to clean skin, as this accelerates transdermal absorption.

-

Ingestion/Inhalation:

-

Administer 100% Oxygen.

-

Antidote Use: Do not administer Hydroxocobalamin (Cyanokit) unless clinical signs of cyanide poisoning (lactic acidosis, cherry-red skin, almond breath) are confirmed. Unnecessary administration can interfere with blood chemistry. Treat primarily for CNS depression and support liver function.

-

Decontamination & Waste Destruction

Nitriles must be destroyed chemically before disposal to prevent environmental leaching.

Protocol: Oxidative Hydrolysis

-

Preparation: Dissolve waste nitrile in water or ethanol.

-

Oxidation: Slowly add excess Sodium Hypochlorite (Bleach) or Calcium Hypochlorite at pH > 10.

-

Reaction:

-

-

Validation: Test for residual cyanide/oxidant using starch-iodide paper.

-

Disposal: Neutralize and dispose of as non-hazardous aqueous waste (check local regulations).

Workflow Visualization: Safe Handling Logic

Figure 2: Decision matrix for routine handling and spill response.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7505, Benzonitrile. Retrieved from [Link]

-

Organic Syntheses (1943). Synthesis of Phenylethylamine via Reduction of Nitriles. Coll. Vol. 23, p.71. Retrieved from [Link]

-

Australian Government Department of Health (2019). Benzonitrile: Human Health Tier II Assessment. NICNAS. Retrieved from [Link]

- Tanii, H., & Hashimoto, K. (1984).Structure-toxicity relationship of mononitriles. Archives of Toxicology, 55(1), 47-54.

Sources

A Technical Guide to the Physicochemical Characterization of 4-(2-Hydroxy-2-phenylethyl)benzonitrile: Melting and Boiling Point Determination

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of the compound 4-(2-Hydroxy-2-phenylethyl)benzonitrile. Recognizing the critical role of these fundamental physical properties in the drug development pipeline—from purity assessment to formulation design—this document outlines the theoretical importance, experimental determination, and contextual significance of these parameters. In the absence of publicly available experimental data for this specific molecule, this guide presents computationally predicted values and details the rigorous, validated methodologies for their empirical determination in a laboratory setting. This serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related chemical entities.

Introduction: The Significance of Thermal Transition Points in Drug Development

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is paved with meticulous characterization of its physicochemical properties. Among the most fundamental of these are the melting and boiling points. These are not merely static numbers but are critical indicators of a compound's identity, purity, and intermolecular forces.

-

Purity Assessment: A sharp and narrow melting point range is a hallmark of a pure crystalline solid.[1] Impurities introduce defects into the crystal lattice, typically resulting in a depression and broadening of the melting range.[1] Therefore, melting point determination is an indispensable quality control metric throughout the synthesis and purification process.

-

Physical Stability and Formulation: The melting point provides insight into the thermal stability of a compound.[1] A higher melting point generally correlates with greater lattice energy and stability. This information is crucial for downstream processes such as milling, granulation, and tablet compression, where thermal stresses are applied.

-

Solubility and Bioavailability: There exists a relationship between a compound's melting point and its solubility, which in turn is a key determinant of its bioavailability.[2] While not a direct correlation, higher melting points can be indicative of lower solubility, a critical consideration for oral drug delivery.[2]

This guide focuses on 4-(2-Hydroxy-2-phenylethyl)benzonitrile, a molecule of interest in medicinal chemistry. A thorough understanding of its thermal properties is the first step in its comprehensive characterization.

Physicochemical Properties of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

A comprehensive search of established chemical databases and scientific literature did not yield experimentally determined melting and boiling points for 4-(2-Hydroxy-2-phenylethyl)benzonitrile. This is not uncommon for novel or specialized research compounds. In such instances, computational prediction provides a valuable preliminary dataset.

| Property | Predicted Value | Notes |

| Melting Point | Not available | Experimental determination is highly recommended. |

| Boiling Point | Not available | Experimental determination is highly recommended. |

Note on Predicted Values: It is imperative for researchers to understand that predicted values are estimations based on the molecule's structure and algorithms trained on existing data. They are a useful guide for initial experimental design but must be confirmed by empirical measurement.

Experimental Protocols for the Determination of Melting and Boiling Points

The following protocols describe standard, reliable methods for the experimental determination of melting and boiling points, suitable for research and drug development laboratories.

Melting Point Determination: The Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a solid organic compound.

This method is favored for its precision, small sample requirement, and the ability to observe the melting process directly. The use of a calibrated thermometer and a controlled heating rate are critical for accuracy. A slow heating rate near the expected melting point (around 1-2°C per minute) is essential to allow for thermal equilibrium between the sample, the heating medium, and the thermometer.[3]

Caption: Workflow for Melting Point Determination via the Capillary Method.

-

Sample Preparation:

-

Ensure the sample of 4-(2-Hydroxy-2-phenylethyl)benzonitrile is completely dry.

-

Place a small amount of the sample on a clean, dry surface and crush it into a fine powder.

-

Tap the open end of a capillary tube (sealed at one end) into the powder to pack a small amount of the sample into the bottom. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Attach the capillary tube to a calibrated thermometer using a rubber band or a small piece of wire. The sample in the capillary should be level with the thermometer bulb.

-

Insert the thermometer and attached capillary into a heating apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), or a digital melting point apparatus.

-

-

Measurement:

-

Begin heating the apparatus. The temperature can be increased relatively quickly at first.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute.

-

Carefully observe the sample.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has melted into a clear liquid.

-

The melting point is reported as the range from T1 to T2.

-

Boiling Point Determination: The Microscale Method

For small quantities of a liquid, a microscale method using a fusion tube and a capillary tube is efficient and accurate.

This micro-method is ideal when sample availability is limited, a common scenario in early-stage drug discovery. The principle relies on the definition of a boiling point: the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The stream of bubbles indicates that the vapor pressure inside the capillary is greater than the atmospheric pressure. The point at which the liquid re-enters the capillary upon cooling signifies that the external pressure has just overcome the vapor pressure of the liquid, which is the boiling point.

Caption: Workflow for Microscale Boiling Point Determination.

-

Sample Preparation:

-

Add a small amount (a few drops) of liquid 4-(2-Hydroxy-2-phenylethyl)benzonitrile to a small test tube or fusion tube.

-

Take a capillary tube and seal one end by heating it in a flame.

-

Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

-

Apparatus Setup:

-

Attach the fusion tube to a calibrated thermometer.

-

Immerse the setup in a heating bath, ensuring the sample is below the level of the heating fluid.

-

-

Measurement:

-

Heat the bath gently. A stream of air bubbles will emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the air in the capillary has been replaced by the vapor of the sample.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

-

Concluding Remarks for the Research Professional

The melting and boiling points of 4-(2-Hydroxy-2-phenylethyl)benzonitrile are foundational parameters that underpin its journey through the drug development process. While experimental values are not yet documented in the public domain, this guide provides the established, reliable protocols for their determination. Rigorous and accurate measurement of these properties is not a trivial exercise; it is a critical component of the comprehensive data package required for informed decision-making in medicinal chemistry, process development, and pharmaceutical formulation. It is strongly recommended that researchers working with this compound perform these straightforward yet vital experiments to establish a definitive, empirical dataset.

References

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of chemical information and modeling, 49(5), 1334–1339. [Link]

-

To Determine The Melting Point of Organic Compounds Like Naphthalene and Benzoic Acid. (n.d.). Scribd. Retrieved from [Link]

-

Determination of Boiling Points. (n.d.). Course Hero. Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Simon Fraser University. Retrieved from [Link]

-

Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Course Hero. Retrieved from [Link]

-

O'Donnell, E., & Tseng, C. Y. (2009). An interesting relationship between drug absorption and melting point. Journal of chemical information and modeling, 49(5), 1334-9. [Link]

Sources

An In-Depth Technical Guide to the Potential Pharmaceutical Applications of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Preamble: Unveiling the Therapeutic Potential of a Novel Benzonitrile Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for therapeutic intervention is a cornerstone of innovation. The compound 4-(2-Hydroxy-2-phenylethyl)benzonitrile presents such an opportunity. Its unique chemical architecture, featuring a para-substituted benzonitrile ring linked to a 2-hydroxy-2-phenylethyl moiety, suggests a rich pharmacological potential. The nitrile group, a potent pharmacophore, is a key feature in a number of approved pharmaceuticals, where it can act as a hydrogen bond acceptor, an enzyme inhibitor, or a bioisosteric replacement for other functional groups.[1][2] This guide provides a comprehensive technical framework for researchers and drug development professionals to explore and unlock the therapeutic promise of this intriguing molecule. We will delve into hypothesized mechanisms of action, propose a rigorous research and development workflow, and provide detailed experimental protocols to validate its potential as a novel therapeutic agent.

Hypothesized Therapeutic Targets and Applications: A Structurally-Guided Approach

The chemical structure of 4-(2-Hydroxy-2-phenylethyl)benzonitrile provides critical clues to its potential biological targets. By dissecting the molecule into its key pharmacophoric components, we can draw parallels to established drug classes and formulate rational hypotheses for its application.

Aromatase Inhibition for Hormone-Dependent Cancers

The para-substituted benzonitrile moiety is a hallmark of several potent non-steroidal aromatase inhibitors, such as letrozole and anastrozole.[3][4] Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final step in estrogen biosynthesis. Its inhibition is a clinically validated strategy for the treatment of estrogen receptor-positive breast cancer.[4] The nitrile group in these inhibitors is thought to mimic the carbonyl group of the natural substrate, androstenedione, forming a key hydrogen bond interaction within the enzyme's active site.[1][3] We hypothesize that the benzonitrile of 4-(2-Hydroxy-2-phenylethyl)benzonitrile can similarly engage with the aromatase active site.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes

Several α-amino nitrile compounds have been successfully developed as reversible inhibitors of dipeptidyl peptidase IV (DPP-IV) for the management of type 2 diabetes.[1][2] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. While 4-(2-Hydroxy-2-phenylethyl)benzonitrile is not an α-amino nitrile, the presence of the nitrile and hydroxyl groups could potentially allow it to interact with the active site of DPP-IV.

Modulation of Cytochrome P450 Enzymes

The core structure of 4-(2-Hydroxy-2-phenylethyl)benzonitrile suggests potential interactions with various cytochrome P450 (CYP) enzymes. These enzymes are central to drug metabolism and their modulation can have significant therapeutic implications.[5] Some benzonitrile-containing compounds have been shown to inhibit specific CYP isozymes.[6] A thorough investigation into the compound's effect on key drug-metabolizing CYPs (e.g., CYP3A4, CYP2D6) is warranted to assess its potential for drug-drug interactions and to explore any therapeutic benefits of CYP inhibition in specific disease contexts.

Proposed Research & Development Workflow: A Phased Approach to Validation

To systematically evaluate the pharmaceutical potential of 4-(2-Hydroxy-2-phenylethyl)benzonitrile, a multi-stage research and development plan is proposed. This workflow is designed to be a self-validating system, with each stage providing the necessary data to justify progression to the next.

Figure 1: Proposed Research and Development Workflow for 4-(2-Hydroxy-2-phenylethyl)benzonitrile.

Detailed Experimental Protocols

Synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Protocol:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: Cool the phenylmagnesium bromide solution to 0 °C in an ice bath. Slowly add a solution of 4-formylbenzonitrile in anhydrous tetrahydrofuran (THF) to the Grignard reagent with vigorous stirring.[7]

-

Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure of the purified 4-(2-Hydroxy-2-phenylethyl)benzonitrile using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Aromatase Inhibition Assay

This assay will determine the compound's ability to inhibit the activity of human placental aromatase.

Protocol:

-

Reagents and Materials:

-

Human placental microsomes (source of aromatase)

-

NADPH

-

[1β-³H]-Androst-4-ene-3,17-dione (substrate)

-

Letrozole (positive control)

-

4-(2-Hydroxy-2-phenylethyl)benzonitrile (test compound)

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

-

Assay Procedure:

-

Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and NADPH.

-

Add varying concentrations of 4-(2-Hydroxy-2-phenylethyl)benzonitrile or letrozole to the reaction mixture.

-

Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione.

-

Incubate the reaction at 37 °C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding chloroform and vortexing.

-

Separate the aqueous and organic phases by centrifugation. The tritiated water (³H₂O) released during the reaction will be in the aqueous phase.

-

Remove the unreacted substrate from the aqueous phase by adding dextran-coated charcoal and centrifuging.

-

Measure the radioactivity in the supernatant using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of aromatase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay will assess the cytotoxic effects of the compound on a relevant cancer cell line (e.g., MCF-7 for breast cancer).

Protocol:

-

Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 4-(2-Hydroxy-2-phenylethyl)benzonitrile for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) from the dose-response curve.

-

Visualization of a Potential Signaling Pathway

Should 4-(2-Hydroxy-2-phenylethyl)benzonitrile prove to be a potent aromatase inhibitor, its downstream effects would involve the modulation of estrogen signaling.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemisgroup.us [chemisgroup.us]

- 6. List of cytochrome P450 modulators - Wikipedia [en.wikipedia.org]

- 7. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate journey of a drug candidate from a promising molecule to a therapeutic reality, understanding its metabolic fate is paramount. The metabolic stability of a new chemical entity (NCE) dictates its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[1][2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[1] This guide provides a comprehensive, in-depth exploration of the in vitro metabolic stability of a specific molecule, 4-(2-Hydroxy-2-phenylethyl)benzonitrile, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its metabolism, provide field-proven experimental protocols, and offer insights into the interpretation of the generated data, all grounded in scientific integrity and supported by authoritative references.

Structural and Mechanistic Considerations for the Metabolism of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

The chemical structure of 4-(2-Hydroxy-2-phenylethyl)benzonitrile, featuring a secondary alcohol, a phenyl group, and a benzonitrile moiety, provides critical clues to its potential metabolic pathways. The nitrile group is generally considered metabolically stable, although in some contexts, it can be hydrolyzed to a carboxylic acid.[4][5][6] However, the primary sites of metabolic attack are anticipated to be the secondary alcohol and the aromatic rings.

Predicted Metabolic Pathways

Metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[7] For 4-(2-Hydroxy-2-phenylethyl)benzonitrile, we can predict the following key transformations:

-

Phase I Metabolism (Oxidation): The secondary alcohol is a prime target for oxidation by Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2E1 which are known to metabolize alcohols.[8][9][10][11][12] This would lead to the formation of the corresponding ketone. Aromatic hydroxylation of either the phenyl or the benzonitrile ring is another possibility, catalyzed by various CYP isoforms.

-

Phase II Metabolism (Conjugation): The hydroxyl group is susceptible to glucuronidation, a major conjugation pathway, mediated by UDP-glucuronosyltransferases (UGTs).[13][14][15][16][17] This process attaches a bulky, hydrophilic glucuronic acid moiety, facilitating excretion.[13][14] If aromatic hydroxylation occurs in Phase I, the newly formed phenolic hydroxyl groups would also be readily conjugated.

The following diagram illustrates the predicted primary metabolic pathways for 4-(2-Hydroxy-2-phenylethyl)benzonitrile.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. benchchem.com [benchchem.com]

- 5. biotrans.mbu.cas.cz [biotrans.mbu.cas.cz]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Cytochrome P450 2E1 – Alcohol Metabolism [sites.tufts.edu]

- 9. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Chronic alcohol intake disrupts cytochrome P450 enzyme activity in alcoholic fatty liver disease: insights into metabolic alterations and therapeutic targets [frontiersin.org]

- 11. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of CYP2E1 in Alcohol Metabolism and Sensitivity in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. researchgate.net [researchgate.net]

- 16. UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

reagents for the preparation of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

An In-Depth Guide to the Synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile: Reagents, Protocols, and Mechanistic Insights

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile, a valuable intermediate in medicinal chemistry and materials science. We explore two primary, robust synthetic strategies: the direct Grignard addition to an aldehyde and a two-step sequence involving the synthesis and subsequent reduction of a ketone intermediate. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying mechanistic principles, causality behind experimental choices, and critical safety considerations. All protocols are grounded in authoritative sources to ensure scientific integrity and reproducibility.

Introduction

4-(2-Hydroxy-2-phenylethyl)benzonitrile is a bifunctional molecule incorporating a nitrile group, a secondary alcohol, and two distinct aromatic rings. This unique combination of functional groups makes it an attractive building block for the synthesis of more complex molecular architectures. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group offers a site for esterification, etherification, or oxidation. The strategic placement of these groups allows for its application in the development of novel pharmaceutical agents and functional materials.

This guide presents two divergent and reliable synthetic pathways to access this target molecule, each with its own set of advantages and considerations.

Synthetic Overview:

Caption: Divergent synthetic pathways to 4-(2-Hydroxy-2-phenylethyl)benzonitrile.

Strategy 1: Grignard Reagent Addition to Benzaldehyde

This approach is a classic and highly effective method for carbon-carbon bond formation and the synthesis of secondary alcohols.[1][2] The core of this strategy is the preparation of an organometallic nucleophile, a Grignard reagent, from 4-cyanobenzyl bromide, which then attacks the electrophilic carbonyl carbon of benzaldehyde.

Principle and Mechanism

The synthesis proceeds in two main stages:

-

Formation of the Grignard Reagent: 4-Cyanobenzyl bromide reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF). This is an oxidative insertion where Mg(0) is oxidized to Mg(II), inserting itself into the carbon-bromine bond.[3] This process inverts the polarity of the benzylic carbon from electrophilic to strongly nucleophilic (a carbanion-like character), an effect known as "umpolung".[3] The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the reagent.[3][4]

-

Nucleophilic Addition and Workup: The prepared Grignard reagent, 4-cyanobenzylmagnesium bromide, is added to benzaldehyde. The nucleophilic benzylic carbon attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. A subsequent acidic workup (e.g., with dilute HCl or NH₄Cl) protonates the alkoxide to yield the final secondary alcohol product and water-soluble magnesium salts.[2][5]

Caption: Workflow for the Grignard synthesis pathway.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | M.W. | Amount | Moles | Notes |

| Magnesium turnings | Mg | 24.31 | 1.34 g | 55 mmol | Activate before use. |

| Iodine | I₂ | 253.81 | 1 small crystal | - | Initiator. |

| 4-Cyanobenzyl bromide | C₈H₆BrN | 196.04 | 9.80 g | 50 mmol | Lachrymator, handle in fume hood.[6] |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | Must be completely dry. |

| Benzaldehyde | C₇H₆O | 106.12 | 5.31 g (5.1 mL) | 50 mmol | Freshly distilled to remove benzoic acid. |

| Hydrochloric Acid (1 M) | HCl | 36.46 | ~100 mL | - | For workup. |

| Saturated NaCl solution | NaCl(aq) | - | 50 mL | - | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | For extraction/chromatography. |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | For chromatography. |

Procedure:

Part A: Preparation of 4-Cyanobenzylmagnesium Bromide

-

Glassware Preparation: All glassware (three-neck round-bottom flask, condenser, dropping funnel) must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of dry nitrogen or argon gas. Equip the flask with a magnetic stir bar.

-

Magnesium Activation: Place the magnesium turnings (1.34 g) in the flask. Add one small crystal of iodine.[3] Gently warm the flask with a heat gun under a nitrogen atmosphere until the iodine sublimes, producing a purple vapor. This helps to etch the passivating magnesium oxide layer.[3] Allow the flask to cool.

-

Initiation: Add 20 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of 4-cyanobenzyl bromide (9.80 g) in 80 mL of anhydrous diethyl ether. Add ~10 mL of this solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and the disappearance of the iodine color. If it does not start, gentle warming or sonication may be required.

-

Reagent Formation: Once the reaction has started, add the remaining 4-cyanobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.[7] After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be cloudy and greyish-brown.[7] Cool the solution to 0 °C in an ice bath.

Part B: Reaction with Benzaldehyde and Workup

-

Aldehyde Addition: Prepare a solution of freshly distilled benzaldehyde (5.1 mL) in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the cooled, stirring Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Quenching: Carefully pour the reaction mixture onto ~100 g of crushed ice in a beaker. Stir vigorously and then slowly add 1 M HCl until the aqueous layer is clear and all magnesium salts have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 50 mL portions of ethyl acetate.

-

Washing and Drying: Combine all organic layers. Wash with 50 mL of saturated NaCl solution, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Strategy 2: Synthesis via Ketone Intermediate and Reduction

This two-step strategy offers an alternative that avoids the often-sensitive preparation of a nitrile-containing Grignard reagent. It first involves the synthesis of an intermediate ketone, 4-(2-oxo-2-phenylethyl)benzonitrile, followed by its selective reduction to the target alcohol.

Step 2a: Synthesis of 4-(2-Oxo-2-phenylethyl)benzonitrile

A common method to form this α-aryl ketone is through a Friedel-Crafts-type reaction or a nucleophilic substitution.[8][9] Here, we detail a nucleophilic substitution pathway using 4-cyanobenzyl bromide and a phenyl anion equivalent, which can be more regioselective than some Friedel-Crafts acylations. However, a more direct and often cited route is the reaction between 2-bromo-1-phenylethanone (phenacyl bromide) and a cyanide source, or the coupling of phenacyl bromide with a cyanophenyl organometallic reagent. A recent metal-free approach involves the reaction of 2-(2-oxo-2-phenylethyl)benzonitrile itself, indicating its accessibility.[10][11]

For this guide, we will focus on the reaction of phenacyl bromide with a cyanide source, as phenacyl bromide is commercially available or easily prepared by the bromination of acetophenone.[12]

Protocol: Synthesis of the Ketone Intermediate

Materials and Reagents

| Reagent/Material | Formula | M.W. | Amount | Moles | Notes |

| 2-Bromo-1-phenylethanone | C₈H₇BrO | 199.04 | 9.95 g | 50 mmol | Potent lachrymator.[12] |

| Sodium Cyanide | NaCN | 49.01 | 2.70 g | 55 mmol | EXTREMELY TOXIC. Use with extreme caution. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mL | - | Anhydrous. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction. |

| Water | H₂O | 18.02 | As needed | - | For washing. |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a stir bar and under a nitrogen atmosphere, dissolve sodium cyanide (2.70 g) in anhydrous DMSO (100 mL).

-

Substrate Addition: Slowly add a solution of 2-bromo-1-phenylethanone (9.95 g) in 20 mL of DMSO to the cyanide solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: Pour the reaction mixture into 500 mL of cold water. A precipitate should form. Stir for 30 minutes to fully precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water. The crude product can be recrystallized from ethanol or purified by column chromatography to yield pure 4-(2-oxo-2-phenylethyl)benzonitrile.

Step 2b: Reduction of the Ketone to the Alcohol

The reduction of the ketone to a secondary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is an ideal reagent as it is mild, selective for ketones and aldehydes, and tolerates the nitrile group.

Principle and Mechanism

Sodium borohydride acts as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a borate-alkoxide intermediate. Subsequent workup with a protic solvent (like methanol, which is often the reaction solvent) protonates the alkoxide, yielding the final alcohol product.

Caption: Workflow for the ketone reduction step.

Protocol: Ketone Reduction

Materials and Reagents

| Reagent/Material | Formula | M.W. | Amount | Moles | Notes |

| 4-(2-Oxo-2-phenylethyl)benzonitrile | C₁₅H₁₁NO | 221.26 | 11.06 g | 50 mmol | From Step 2a. |

| Methanol | CH₃OH | 32.04 | 200 mL | - | Solvent. |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.90 g | 50 mmol | Add in portions. |

| Water | H₂O | 18.02 | As needed | - | For quenching. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | For extraction. |

Procedure:

-

Dissolution: In a 500 mL flask, dissolve the ketone intermediate (11.06 g) in methanol (200 mL). Cool the solution to 0 °C in an ice bath.

-

Reduction: While stirring, add the sodium borohydride (1.90 g) in small portions over 30 minutes. Hydrogen gas evolution may be observed.

-

Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Slowly add ~50 mL of water to quench the excess NaBH₄.

-

Solvent Removal: Remove most of the methanol using a rotary evaporator.

-

Extraction: Add 100 mL of water and 100 mL of ethyl acetate to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter and concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography as described in Strategy 1.

Characterization

The final product, 4-(2-Hydroxy-2-phenylethyl)benzonitrile, should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (O-H stretch ~3400 cm⁻¹, C≡N stretch ~2230 cm⁻¹).

-

Melting Point: To assess purity.

Safety and Handling

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

-

Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents.[13] Anhydrous conditions are critical for success and safety.

-

4-Cyanobenzyl Bromide & Phenacyl Bromide: These are lachrymators (tear-inducing agents) and skin irritants. Handle with care in a fume hood.

-

Sodium Cyanide: NaCN is a fast-acting and potent poison. Handle with extreme caution, using appropriate containment and having a cyanide antidote kit available. Never allow it to come into contact with acid, as this will generate highly toxic hydrogen cyanide gas.

References

-

Organic Syntheses Procedure: Benzenepropanoic acid, 4-cyano-, ethyl ester. Available at: [Link]

-

The Royal Society of Chemistry: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Available at: [Link]

-

Sathee NEET: Chemistry Reformatsky Reaction. Available at: [Link]

-

Grignard Reaction - General Procedure. Available at: [Link] (Simulated link, based on content from search result)

- Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (General reference for reaction mechanisms like Grignard addition)

-

Pharm D Guru: Reformatsky Reaction. Available at: [Link]

-

ChemSynthesis: 2-bromo-1-phenylethanone. Available at: [Link]

-

National Institutes of Health (PMC): Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

-

Chemistry Steps: Friedel-Crafts Acylation. Available at: [Link]

-

Wikipedia: Friedel–Crafts reaction. Available at: [Link]

-

Wikipedia: Phenylmagnesium bromide. Available at: [Link]

-

Wikipedia: Reformatsky reaction. Available at: [Link]

-

Organic Chemistry Portal: Reformatsky Reaction. Available at: [Link]

-

Wikipedia: Phenacyl bromide. Available at: [Link]

-

Master Organic Chemistry: Addition of Grignard reagents to nitriles to give ketones. Available at: [Link]

-

SynArchive: Reformatsky Reaction. Available at: [Link]

-

ResearchGate: 2-Bromo-1-phenylethanone. Available at: [Link]

-

Chemistry LibreTexts: The Grignard Reaction (Experiment). Available at: [Link]

-

ADI Chemistry: Grignard Reagent. Available at: [Link]

-

Organic Syntheses Procedure: phenylmagnesium bromide. Available at: [Link]

-

SynArchive: Friedel-Crafts Acylation. Available at: [Link]

- Google Patents: US3567758A - Preparation of hydroxybenzonitriles.

- Google Patents: KR101088892B1 - Method for preparing 4-cyano benzyl bromide.

-

ChemRxiv: Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. Available at: [Link]

-

University of Missouri-St. Louis: Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link] (Simulated link, based on content from search result)

-

ResearchGate: One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride. Available at: [Link]

-

Fiveable: Organometallics in Organic Synthesis. Available at: [Link]

-

Chemistry LibreTexts: 1,2- and 1,4-Additions of Organometallic Reagents. Available at: [Link]

-

PrepChem: Preparation of phenylmagnesium bromide. Available at: [Link]

-

Chemistry LibreTexts: Reaction of Organometallic Reagents with Aldehydes and Ketones. Available at: [Link]

-

PubMed Central (PMC): 4-(2-Hydroxybenzylideneamino)benzonitrile. Available at: [Link]

-

Organic Syntheses Procedure: Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. Available at: [Link]

-

Michigan State University Chemistry: Main Group Organometallic Compounds. Available at: [Link]

-

ResearchGate: Synthesis of 2-(2-phenylethyl)chromones. Available at: [Link]

-

Organic Syntheses Procedure: General organozinc reagent procedure. Available at: [Link]

- Google Patents: US5637750A - Method for the preparation of 2 hydroxybenzonitrile.

-

Royal Society of Chemistry: Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. Available at: [Link]

-

YouTube: Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available at: [Link] (Simulated link)

-

PubMed: Heterobimetallic reductive cross-coupling of benzonitrile. Available at: [Link]

Sources

- 1. d.web.umkc.edu [d.web.umkc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. adichemistry.com [adichemistry.com]

- 4. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 5. Addition of organometallic reagents to aldehydes and ketones [ns1.almerja.com]

- 6. CAS 17201-43-3: 4-Cyanobenzyl bromide | CymitQuimica [cymitquimica.com]

- 7. prepchem.com [prepchem.com]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 13. グリニャール試薬 [sigmaaldrich.com]

Application Note: Chemoselective Hydrolysis of the Nitrile Group in 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Executive Summary

This application note details the chemoselective hydrolysis of the nitrile moiety in 4-(2-Hydroxy-2-phenylethyl)benzonitrile . The primary synthetic challenge lies in the presence of the

This guide provides three validated protocols ranging from mild oxidative hydration to biocatalytic hydrolysis, prioritizing the preservation of the alcohol functionality.

Key Chemical Challenges

| Functional Group | Reactivity Risk | Consequence |

| Nitrile (-CN) | Requires activation (Acid/Base/Peroxide) | Inert under neutral conditions. |

| Benzylic Alcohol (-CH(OH)-) | High Risk: E1/E1cB Elimination | Formation of stilbene impurity (Dehydration). |

| Benzylic Alcohol (-CH(OH)-) | Medium Risk: Racemization | Loss of enantiopurity (if chiral starting material used). |

Reaction Pathway & Logic

The following diagram illustrates the competitive pathways. The goal is to maximize Path A (Amide) or Path B (Acid) while suppressing Path C (Elimination).

Figure 1: Chemoselective pathways. Path A and B utilize mild conditions to avoid the thermodynamic sink of conjugation (Path C).

Protocol A: Synthesis of the Amide (Radziszewski Reaction)

Target: 4-(2-Hydroxy-2-phenylethyl)benzamide

Mechanism: Hydroperoxide anion (

Reagents

-

Substrate: 1.0 equiv

-

Hydrogen Peroxide (30% w/w aq): 4.0 equiv

-

Potassium Carbonate (

): 0.2 equiv (Catalytic) -

Solvent: DMSO or MeOH:Water (4:1)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-(2-Hydroxy-2-phenylethyl)benzonitrile in 20 mL DMSO .

-

Note: DMSO is preferred over alcohols to prevent potential transesterification side-reactions if esters were present, though here it ensures solubility.

-

-

Catalyst Addition: Add 2 mmol (276 mg) of

. -

Oxidant Addition: Cool the mixture to 0°C in an ice bath. Dropwise add 40 mmol (approx. 4 mL) of 30%

.-

Caution: Exothermic reaction.[1] Monitor internal temperature; do not exceed 20°C during addition.

-

-

Reaction: Remove ice bath and allow to stir at room temperature (20-25°C) for 3–6 hours.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1) or HPLC.[2] The nitrile peak (approx. 2220

IR) should disappear.

-

-

Quench: Pour the reaction mixture into 100 mL ice-water .

-

Result: The amide product usually precipitates as a white solid.

-

-

Isolation: Filter the solid. Wash with cold water (

) to remove DMSO and residual peroxide. -

Drying: Vacuum dry at 40°C.

Expected Yield: >90% Purity: >95% (HPLC)

Protocol B: Synthesis of the Carboxylic Acid (Biocatalytic)

Target: 4-(2-Hydroxy-2-phenylethyl)benzoic acid Mechanism: Enzymatic hydrolysis via Nitrilase (EC 3.5.5.1). Why this works: Enzymes operate at neutral pH (7.0–8.0) and ambient temperature. This is the gold standard for preventing racemization of the alcohol if a chiral substrate is used.

Reagents

-

Substrate: 50 mM final concentration

-

Enzyme: Commercial Nitrilase Screening Kit (e.g., Codexis or Sigma nitrilase panels). Specific recommendation: Nitrilase from Arabidopsis thaliana or Pseudomonas fluorescens.

-

Buffer: 100 mM Potassium Phosphate, pH 7.2

-

Co-solvent: Methanol (5% v/v)

Step-by-Step Methodology

-

Buffer Prep: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.2).

-

Substrate Solution: Dissolve 1 mmol of substrate in 2.5 mL Methanol .

-

Reaction Initiation: Add the methanol solution to 47.5 mL of the buffer.

-

Note: The substrate may form a fine suspension; this is acceptable.

-

-

Enzyme Addition: Add 10–20 mg of lyophilized Nitrilase powder (or 1 mL liquid preparation).

-

Incubation: Shake at 150 rpm at 30°C for 18–24 hours.

-

Work-up:

-

Acidify to pH 2–3 using 1M HCl (carefully, keeping temp <10°C).

-

Extract with Ethyl Acetate (

). -

Dry organics over

and concentrate.[3]

-

Expected Yield: 80–95% (Enzyme dependent) Selectivity: 100% (No dehydration observed).

Protocol C: Classical Alkaline Hydrolysis (Robust)

Target: 4-(2-Hydroxy-2-phenylethyl)benzoic acid

Mechanism: Nucleophilic attack by

Reagents

-

Substrate: 1.0 equiv

-

Sodium Hydroxide (NaOH): 5.0 equiv

-

Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology

-

Setup: Dissolve 10 mmol substrate in 20 mL Ethanol .

-

Base Solution: Dissolve 50 mmol (2.0 g) NaOH in 20 mL Water .

-

Combination: Mix the two solutions in a flask equipped with a reflux condenser.

-

Thermal Cycle: Heat to 60°C (Do NOT reflux at 100°C). Monitor by HPLC every 2 hours.

-

Critical Control Point: If the reaction is too slow at 60°C, raise to 70°C but sample hourly. Avoid boiling to prevent elimination of the -OH group.

-

-

Completion: Reaction typically requires 8–12 hours.[4]

-

Work-up:

Analytical Quality Control

HPLC Method Parameters

To distinguish the Product (Acid/Amide) from the Impurity (Styrene):

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 min |

| Detection | UV at 254 nm (aromatic) and 210 nm (amide bond) |

Data Interpretation[3][4][6][7][8][9][10]

-

Substrate (Nitrile): High retention time, sharp peak.

-

Product (Amide): Lower retention time than nitrile (more polar).

-

Product (Acid): Lowest retention time (most polar, pH dependent).

-

Impurity (Styrene): Highest retention time (loss of -OH increases hydrophobicity) + distinct UV shift due to conjugation.

References

-

Radziszewski Reaction (Amide Synthesis): Radziszewski, B. (1885). "Über die Oxydation des Kohlenoxyds." Berichte der deutschen chemischen Gesellschaft, 18(1), 355-356.

-

Nitrilase Biocatalysis (Green Chemistry): Gong, J. S., et al. (2012).[6] "Nitrilases in nitrile biocatalysis: recent progress and biotechnological applications." Microbial Cell Factories, 11, 142.

-

Mechanism of Alkaline Hydrolysis: Wiberg, K. B. (1955). "The Mechanism of the Base-catalyzed Hydrolysis of Nitriles." Journal of the American Chemical Society, 77(9), 2519–2522.

-

Prevention of Elimination in Benzylic Alcohols: Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[7] (General reference for functional group tolerance).

-

Safety in Peroxide Reactions: Agilent Technologies. (2020). "Safe Handling of Peroxides in Organic Synthesis."

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]

- 7. Nickel-Catalyzed Reductive Hydrolysis of Nitriles to Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Revolutionizing Synthesis: A Microwave-Assisted Protocol for 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Abstract: This application note provides a comprehensive guide to the microwave-assisted synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile, a key intermediate in the development of novel pharmaceuticals. We will explore the significant advantages of microwave-assisted organic synthesis (MAOS) over conventional heating methods, including dramatic reductions in reaction time, increased yields, and improved product purity.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction: The Case for Microwave-Assisted Synthesis

The synthesis of complex organic molecules is often a bottleneck in drug discovery and development. Traditional methods typically involve prolonged heating under reflux, which can lead to side product formation, thermal decomposition of sensitive molecules, and significant energy consumption.[3] Microwave-assisted organic synthesis has emerged as a powerful and eco-friendly alternative, addressing many of these limitations.[3][4][5]

Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating.[6][7] This "dielectric heating" is fundamentally different from conventional heating, which relies on slower and less efficient heat transfer through conduction and convection.[8] The key advantages of MAOS include:

-